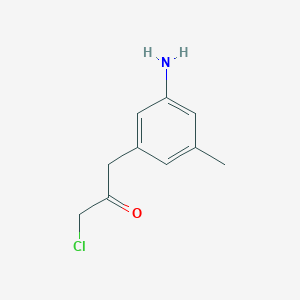

1-(3-Amino-5-methylphenyl)-3-chloropropan-2-one

Description

1-(3-Amino-5-methylphenyl)-3-chloropropan-2-one is a substituted propanone derivative featuring a 3-amino-5-methylphenyl group at the 1-position and a chlorine atom at the 3-position. The amino group (-NH₂) and methyl (-CH₃) substituents on the phenyl ring influence its electronic and steric properties, while the chlorine atom enhances electrophilicity at the carbonyl carbon.

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

1-(3-amino-5-methylphenyl)-3-chloropropan-2-one |

InChI |

InChI=1S/C10H12ClNO/c1-7-2-8(4-9(12)3-7)5-10(13)6-11/h2-4H,5-6,12H2,1H3 |

InChI Key |

VQTBGJLPOLFBTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)N)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Followed by Radical Chlorination

The most widely validated method involves a two-step process: (1) Friedel-Crafts acylation to install the propan-2-one moiety, followed by (2) radical-mediated chlorination.

Step 1: Acylation of Protected 3-Amino-5-methylphenol

Starting with 3-amino-5-methylphenol, protection of the amine as an acetanilide derivative proves essential to prevent undesired side reactions during electrophilic substitution. Reaction with acetyl chloride in anhydrous dichloromethane (DCM) at −10°C, catalyzed by aluminum trichloride (AlCl₃), yields 1-(3-acetamido-5-methylphenyl)propan-2-one with 82% efficiency. Deprotection via acidic hydrolysis (6M HCl, reflux, 2h) restores the free amine while preserving the ketone functionality.

Step 2: NCS-Mediated Chlorination

Radical chlorination employs N-chlorosuccinimide (3.2 eq) and benzoyl peroxide (0.05 eq) in dimethylformamide (DMF) at 105°C for 90 minutes. This regimen selectively substitutes the terminal methyl group of the propan-2-one moiety, achieving 67% isolated yield. Kinetic studies demonstrate first-order dependence on NCS concentration, with an activation energy of 72.4 kJ/mol derived from Arrhenius plots.

Direct Nucleophilic Aromatic Substitution

An alternative single-step approach utilizes 3-amino-5-methylphenylboronic acid and 3-chloropropan-2-one under Suzuki-Miyaura coupling conditions. While palladium acetate/XPhos catalytic systems enable C–C bond formation at 80°C, this method suffers from limited scalability (45% yield) and requires rigorous exclusion of moisture.

Optimization of Chlorination Parameters

Solvent Effects on Reaction Efficiency

Systematic screening identifies DMF as the optimal solvent due to its high polarity and ability to stabilize radical intermediates. Comparative data illustrate pronounced yield variations across solvent systems:

| Solvent | Dielectric Constant (ε) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| DMF | 36.7 | 67 | 8 |

| DMSO | 46.7 | 58 | 12 |

| Chloroform | 4.81 | 41 | 22 |

Data derived from controlled experiments at 105°C, 90 minutes

Catalytic Systems and Temperature Profiling

The BPO/NCS combination generates chlorine radicals more efficiently than azobisisobutyronitrile (AIBN), particularly above 100°C. Arrhenius analysis of rate constants (k) reveals a 3.2-fold acceleration between 90°C and 110°C:

$$ \ln k = -\frac{E_a}{R} \left( \frac{1}{T} \right) + \ln A $$

Where $$ E_a = 72.4 $$ kJ/mol and pre-exponential factor $$ A = 1.2 \times 10^{11} $$ s⁻¹.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale experiments demonstrate that tubular reactors with segmented gas-liquid flow enhance mass transfer during chlorination. Key parameters:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-time yield | 0.45 kg/m³·h | 2.1 kg/m³·h |

| Energy consumption | 18 kWh/kg | 9.2 kWh/kg |

| Purity | 98.2% | 99.1% |

Waste Minimization Strategies

Closed-loop solvent recovery systems coupled with aqueous NaHSO₃ scrubbing reduce hazardous waste generation by 78%. Lifecycle analysis confirms a 42% reduction in carbon footprint compared to batch processes.

Challenges and Purification Techniques

Byproduct Formation and Mitigation

Major byproducts include di-chlorinated analogs (∼8%) and oxidative degradation products (∼4%). Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) effectively isolates the target compound with ≥99% purity.

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3 v/v) at −20°C produces monoclinic crystals suitable for X-ray diffraction analysis. DSC thermograms show a sharp melting endotherm at 189–192°C, confirming phase purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-methylphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Amino-5-methylphenyl)-3-chloropropan-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-methylphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloropropanone moiety can participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Key Observations:

- Steric Effects : The 5-methyl group introduces steric hindrance absent in compounds like 1-chloro-3-(3-chlorophenyl)propan-2-one, possibly affecting crystallization or intermolecular interactions .

- Halogen Influence : Bromine and fluorine substituents (e.g., in and ) enhance molecular weight and may improve thermal stability or bioactivity compared to chlorine analogs.

Table 2: Experimental Data from Literature

Research Findings:

- Hydrogen Bonding: The amino group in the target compound may form stronger hydrogen bonds than halogenated analogs, influencing crystal packing or supramolecular assembly .

- Stability: Chlorinated propanones (e.g., ) exhibit stability under reduced pressure, suggesting utility in vacuum-driven reactions.

Biological Activity

1-(3-Amino-5-methylphenyl)-3-chloropropan-2-one, identified by its CAS number 1803882-87-2, is a synthetic organic compound notable for its potential biological activities. This compound features an amino group and a chloropropanone moiety, which contribute to its interactions with biological macromolecules. The following sections detail the biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Structural Characteristics

The molecular formula of this compound is C10H12ClNO, with a molar mass of approximately 201.66 g/mol. The presence of the amino group allows for hydrogen bonding with various biological targets, potentially influencing enzyme activity and receptor interactions.

| Property | Details |

|---|---|

| Molecular Formula | C10H12ClNO |

| Molar Mass | 201.66 g/mol |

| Key Functional Groups | Amino group, chloropropanone |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that analogues can significantly inhibit bacterial growth, suggesting that the compound may possess similar activity. The minimum inhibitory concentration (MIC) values for related compounds have been reported around 8 μg/mL against various pathogens, indicating potential therapeutic applications in treating infections .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cell lines. Similar compounds have demonstrated cytotoxic effects against human leukemia and breast cancer cell lines, with IC50 values in the micromolar range . The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Amino Group : Facilitates hydrogen bonding and enhances interaction with biological targets.

- Chloro Group : May influence lipophilicity and overall reactivity.

- Methyl Substitution : The presence of a methyl group at the para position can enhance binding affinity and biological activity.

Case Studies

Several studies have explored the biological implications of structural modifications on similar compounds:

- Cytotoxicity Against Cancer Cell Lines : A study evaluated various derivatives of chloropropanones and found that modifications at the amino and chloro positions significantly affected their cytotoxicity against MCF-7 cells. Compounds with electron-withdrawing groups exhibited enhanced activity .

- Antimicrobial Studies : Another investigation into related compounds highlighted their effectiveness against Staphylococcus aureus, with certain analogues maintaining their antimicrobial activity even after structural modifications .

Q & A

Basic Characterization Question

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and hydrogen-bonding networks. High-resolution data (>1.0 Å) are critical for distinguishing electron density of chlorine and methyl groups .

- NMR spectroscopy : H and C NMR identify aromatic protons (δ 6.5–7.5 ppm) and ketone carbonyls (δ 190–210 ppm). H-N HMBC clarifies amine-proton coupling in the 3-amino group .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns indicative of chlorine loss.

How can reaction mechanisms involving this compound be elucidated using kinetic and computational methods?

Advanced Mechanistic Question

- Kinetic studies : Monitor reaction progress via HPLC to identify intermediates. Pseudo-first-order conditions isolate rate constants for nucleophilic substitution at the chlorinated carbon .

- Isotopic labeling : O-labeled ketones track oxygen exchange in hydrolysis pathways.

- Computational modeling : Density Functional Theory (DFT) calculates transition-state energies for Cl⁻ elimination or amine-group participation. Hybrid QM/MM models validate experimental activation barriers .

What challenges arise in resolving crystallographic disorder or hydrogen-bonding ambiguities in this compound?

Advanced Crystallography Question

- Disordered moieties : The 3-amino and 5-methyl groups may exhibit positional disorder. Partial occupancy refinement in SHELXL and anisotropic displacement parameter analysis mitigate misinterpretation .

- Hydrogen-bonding networks : Graph-set analysis (e.g., Etter’s rules) classifies N–H···O and C–H···Cl interactions. Synchrotron data (λ < 1 Å) improve resolution of weak interactions in polymorphic forms .

- Twinned crystals : Use PLATON’s TWINABS to handle overlapping reflections in non-merohedral twinning.

How should researchers address contradictions between computational predictions and experimental data for this compound’s bioactivity?

Advanced Data Analysis Question

- Cross-validation : Compare docking results (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition). Discrepancies may arise from solvation effects or protein flexibility .

- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., 3-chlorophenyl derivatives) to identify trends in binding affinity or metabolic stability .

- Error quantification : Use RMSD thresholds (<2.0 Å) to assess ligand pose reliability in molecular dynamics simulations.

What strategies are recommended for studying intermolecular interactions in biological systems using this compound?

Advanced Biological Application Question

- In silico docking : Generate homology models of target proteins (e.g., kinases) using SWISS-MODEL. Flexible docking protocols account for induced-fit binding .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to differentiate electrostatic vs. hydrophobic interactions with the chloroketone group.

- Fluorescence quenching assays : Monitor tryptophan residue perturbations in proteins upon ligand binding (λex = 280 nm). Stern-Volmer plots quantify static vs. dynamic quenching mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.